Cas no 84484-08-2 (Thiourea,N-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-N'-(4-methylphenyl)-)

Thiourea,N-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-N'-(4-methylphenyl)- structure
84484-08-2 structure
Product name:Thiourea,N-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-N'-(4-methylphenyl)-
CAS No:84484-08-2
MF:C22H19ClN4OS
MW:422.930462121964
CID:726344
PubChem ID:3069276

Thiourea,N-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-N'-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-N'-(4-methylphenyl)-
    • 1-[4-[(5-chloro-3H-benzoimidazol-2-yl)methoxy]phenyl]-3-(4-methylpheny l)thiourea
    • 1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(4-methylphenyl)thiourea
    • 1-[4-[(5-chloro-3h-benzo[d]imidazol-2-yl)methoxy]phenyl]-3-(4-methylphenyl)thiourea
    • Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-methylphenyl)-
    • N-(4-((5-Chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-methylphenyl)thiourea
    • 84484-08-2
    • DTXSID20233474
    • Inchi: InChI=1S/C22H19ClN4OS/c1-14-2-5-16(6-3-14)24-22(29)25-17-7-9-18(10-8-17)28-13-21-26-19-11-4-15(23)12-20(19)27-21/h2-12H,13H2,1H3,(H,26,27)(H2,24,25,29)
    • InChI Key: BBYVWTBKMYPAQA-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl

Computed Properties

  • Exact Mass: 422.09681
  • Monoisotopic Mass: 422.09681
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 94.1

Experimental Properties

  • Density: 1.427
  • Boiling Point: 653.8°C at 760 mmHg
  • Flash Point: 349.2°C
  • Refractive Index: 1.773

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